molecular formula C18H14F3N3O4 B15005802 N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide

Cat. No.: B15005802
M. Wt: 393.3 g/mol
InChI Key: OZRYQAAYOYKCLY-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring substituted with a trifluoromethyl group and a methoxybenzamide moiety. Its molecular formula is C17H13F3N2O4, and it has a molecular weight of approximately 366.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzoic acid with an appropriate amine to form the benzamide intermediate. This intermediate is then subjected to cyclization with a trifluoromethyl-substituted isocyanate to form the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazolidinone derivatives .

Scientific Research Applications

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound’s imidazolidinone ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxybenzamide moiety distinguishes it from other similar compounds, potentially offering different reactivity and interaction profiles .

Properties

Molecular Formula

C18H14F3N3O4

Molecular Weight

393.3 g/mol

IUPAC Name

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C18H14F3N3O4/c1-28-13-10-6-5-9-12(13)14(25)22-17(18(19,20)21)15(26)24(16(27)23-17)11-7-3-2-4-8-11/h2-10H,1H3,(H,22,25)(H,23,27)

InChI Key

OZRYQAAYOYKCLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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